4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of β-dicarbonyl compounds with amines under acidic or basic conditions.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The formation of the octahydropyrrolo[3,4-c]pyrrole moiety can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced into the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development .
Medicine
Medicinally, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer activities. This compound could be explored for similar therapeutic applications, particularly in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
2,4-Diaminopyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C18H23FN6 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H23FN6/c1-4-15-16(19)17(21-10-20-15)24-6-13-8-25(9-14(13)7-24)18-22-11(2)5-12(3)23-18/h5,10,13-14H,4,6-9H2,1-3H3 |
InChI Key |
DGXLUCBYPBVNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC(=CC(=N4)C)C)F |
Origin of Product |
United States |
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